N,N-diethyl-N'-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine
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Overview
Description
N,N-DIETHYL-N’-[4-(3-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE is a complex organic compound that features a unique combination of pyridine, thiazole, and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-N’-[4-(3-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyridine ring is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the benzene ring with the thiazole-pyridine moiety under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-N’-[4-(3-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N-DIETHYL-N’-[4-(3-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-N’-[4-(3-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-DIETHYL-N’-[4-(2-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE
- N,N-DIETHYL-N’-[4-(4-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE
Uniqueness
N,N-DIETHYL-N’-[4-(3-PYRIDINYL)-1,3-THIAZOL-2-YL]-1,4-BENZENEDIAMINE is unique due to the specific positioning of the pyridine and thiazole rings, which can influence its chemical reactivity and biological activity. This unique structure may result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and applications.
Properties
Molecular Formula |
C18H20N4S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-N,4-N-diethyl-1-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H20N4S/c1-3-22(4-2)16-9-7-15(8-10-16)20-18-21-17(13-23-18)14-6-5-11-19-12-14/h5-13H,3-4H2,1-2H3,(H,20,21) |
InChI Key |
PJWBWTCWQUZIAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CN=CC=C3 |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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